molecular formula C8H5BrN2S B599680 3-Bromo-5-phenyl-1,2,4-thiadiazole CAS No. 101495-43-6

3-Bromo-5-phenyl-1,2,4-thiadiazole

Cat. No. B599680
CAS RN: 101495-43-6
M. Wt: 241.106
InChI Key: XFBJWQGWDVKNTQ-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-1,2,4-thiadiazole is a chemical compound with the CAS Number: 101495-43-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is 3-bromo-5-phenyl-1,2,4-thiadiazole . It is a powder in its physical form .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H,13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-phenyl-1,2,4-thiadiazole is represented by the InChI Code: 1S/C8H5BrN2S/c9-8-10-7 (12-11-8)6-4-2-1-3-5-6/h1-5H . The InChI key is XFBJWQGWDVKNTQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The Br substituent exhibits electron acceptor properties and significantly increases the EA values of each Br substituent by 0.2 eV .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-phenyl-1,2,4-thiadiazole include a melting point of 64-65 . The storage temperature is 4 .

Scientific Research Applications

Anticancer Research

3-Bromo-5-phenyl-1,2,4-thiadiazole: has been studied for its potential as an anticancer agent. Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer effects . They can cross cellular membranes due to their mesoionic nature and interact with biological targets, which makes them candidates for novel therapeutic strategies against cancer .

Electronics

In the field of electronics, thiadiazole derivatives, including 3-Bromo-5-phenyl-1,2,4-thiadiazole , are explored for their semiconductor properties. They are used in the synthesis of organic compounds that can function as conductive materials, potentially useful in creating electronic devices .

Agriculture

Thiadiazoles have applications in agriculture as well, particularly in the development of new pesticides and herbicides. Their structural versatility allows for the synthesis of compounds that can target a variety of agricultural pests .

Material Science

In material science, 3-Bromo-5-phenyl-1,2,4-thiadiazole is used as a building block for creating new materials with desired properties, such as increased durability or specific reactivity .

Pharmaceuticals

This compound is also significant in pharmaceuticals, where it serves as a precursor in the synthesis of various drugs. Its derivatives are found in medications with diuretic, antibacterial, and anti-inflammatory properties .

Environmental Science

Environmental science benefits from thiadiazole derivatives in the form of sensors and indicators for environmental monitoring. They can be used to detect pollutants and toxins due to their reactive nature .

Chemical Synthesis

3-Bromo-5-phenyl-1,2,4-thiadiazole: is a valuable intermediate in chemical synthesis. It is involved in the preparation of a wide range of heterocyclic compounds, which are crucial in developing new chemical entities .

Biochemistry

In biochemistry, thiadiazole derivatives are used to study enzyme inhibition and receptor binding due to their ability to mimic certain biological molecules, providing insights into biochemical pathways .

Nanotechnology

Lastly, in nanotechnology, 3-Bromo-5-phenyl-1,2,4-thiadiazole is researched for its potential in creating nano-sized materials, which could be used in drug delivery systems or as part of nanodevices .

Safety and Hazards

The safety information for 3-Bromo-5-phenyl-1,2,4-thiadiazole includes hazard statements H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . They possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, there is a growing interest in designing new antitumor agents using thiadiazole derivatives .

properties

IUPAC Name

3-bromo-5-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBJWQGWDVKNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenyl-1,2,4-thiadiazole

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